molecular formula C15H12N4O8S B14437596 N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide CAS No. 74834-89-2

N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide

Cat. No.: B14437596
CAS No.: 74834-89-2
M. Wt: 408.3 g/mol
InChI Key: WWUXUQXEBRQRLB-UHFFFAOYSA-N
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Description

N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide is a complex organic compound characterized by the presence of nitro, sulfanyl, and formamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dinitrophenylsulfanyl chloride with 4-ethoxy-6-nitroaniline in the presence of a base to form the intermediate compound. This intermediate is then reacted with formic acid or formic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.

    2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.

    S-(2,4-Dinitrophenyl)glutathione: Studied for its role in detoxification processes.

Uniqueness

N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-ethoxy-6-nitrophenyl}formamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets.

Properties

CAS No.

74834-89-2

Molecular Formula

C15H12N4O8S

Molecular Weight

408.3 g/mol

IUPAC Name

N-[2-(2,4-dinitrophenyl)sulfanyl-4-ethoxy-6-nitrophenyl]formamide

InChI

InChI=1S/C15H12N4O8S/c1-2-27-10-6-12(19(25)26)15(16-8-20)14(7-10)28-13-4-3-9(17(21)22)5-11(13)18(23)24/h3-8H,2H2,1H3,(H,16,20)

InChI Key

WWUXUQXEBRQRLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC=O)[N+](=O)[O-]

Origin of Product

United States

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